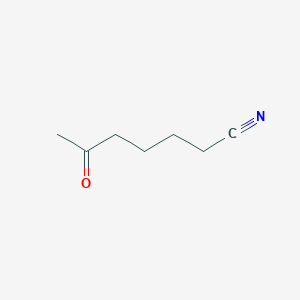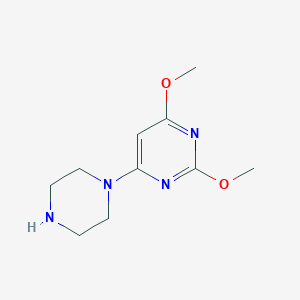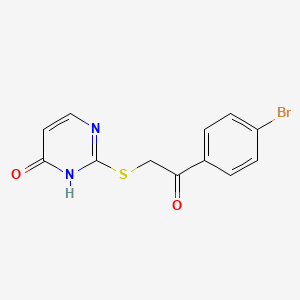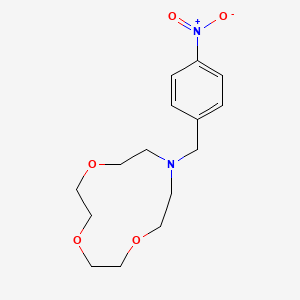
6-Oxoheptanenitrile
Übersicht
Beschreibung
6-Oxoheptanenitrile is a chemical compound with the CAS Number: 18458-15-6 . It has a molecular weight of 125.17 and its IUPAC name is 6-oxoheptanenitrile . The physical form of 6-Oxoheptanenitrile is liquid .
Molecular Structure Analysis
The InChI code for 6-Oxoheptanenitrile is1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Oxoheptanenitrile is a liquid at room temperature . It has a molecular weight of 125.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Energetic Material Development
6-Oxoheptanenitrile has applications in the development of energetic materials. Research shows its utility in synthesizing compounds like Keto-RDX or K-6, a powerful energetic material among nitrourea explosives. These compounds are characterized for their thermal response and sensitivity, indicating potential practical applications in phlegmatized form (Sikder et al., 2003).
Optical Properties in Industrial Applications
(Oxy)nitride materials, which include compounds like 6-Oxoheptanenitrile, exhibit significant physical and chemical properties due to their structural diversity. These properties make them useful in various industrial fields such as photovoltaic, photothermal, and photocatalytic applications, as well as in pigment, lighting, display, optoelectronic, and defense industries. The optical properties of these materials are highly dependent on their chemical composition and preparation conditions (Xie & Hintzen, 2013).
Environmental Remediation
In environmental remediation, 6-Oxoheptanenitrile derivatives play a role in the biodegradation and biotransformation of explosives. Research has focused on the biological mechanisms behind the metabolism of these compounds by microorganisms and plants, which is crucial for managing pollutants like explosives in the environment (Rylott et al., 2011).
Advanced Oxidation Processes
6-Oxoheptanenitrile-related compounds are also studied in the context of advanced oxidation processes (AOPs) for environmental cleanup. These studies involve examining the degradation rates of compounds like RDX (related to 6-Oxoheptanenitrile) and the effect of various process parameters on these rates. This research is important for removing such compounds from groundwater and other environmental media (Bose et al., 1998).
Safety and Hazards
The safety information for 6-Oxoheptanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended actions to prevent or mitigate adverse effects.
Eigenschaften
IUPAC Name |
6-oxoheptanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDOUOYONZTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2788274.png)


![Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2788279.png)
![N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2788280.png)

![3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2788282.png)



